molecular formula C14H14Cl2N6O2S B14927462 N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide

N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B14927462
M. Wt: 401.3 g/mol
InChI Key: BEPPBCJTNMSQAT-UHFFFAOYSA-N
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Description

N~4~-[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a triazole ring, a pyrazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps. One common route includes the following steps:

    Formation of the Triazole Ring: This can be achieved by reacting 2,4-dichlorobenzyl chloride with sodium azide to form 2,4-dichlorobenzyl azide, which is then cyclized to form the triazole ring.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethylpyrazole with appropriate reagents.

    Coupling Reaction: The triazole and pyrazole rings are then coupled together using a sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Mechanism of Action

The mechanism of action of N4-[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C14H14Cl2N6O2S

Molecular Weight

401.3 g/mol

IUPAC Name

N-[1-[(2,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide

InChI

InChI=1S/C14H14Cl2N6O2S/c1-8-13(9(2)19-18-8)25(23,24)21-14-17-7-22(20-14)6-10-3-4-11(15)5-12(10)16/h3-5,7H,6H2,1-2H3,(H,18,19)(H,20,21)

InChI Key

BEPPBCJTNMSQAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)NC2=NN(C=N2)CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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